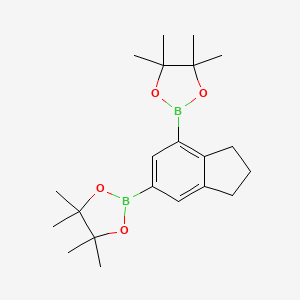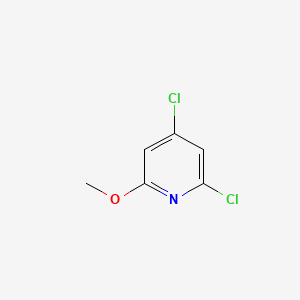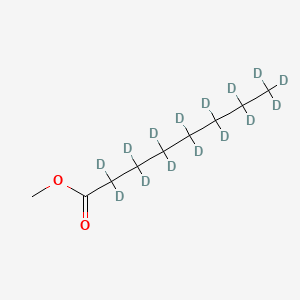![molecular formula C8H6BrNO2 B567964 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1245808-46-1](/img/structure/B567964.png)
7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
The molecular structure is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and stability. It also involves studying the compound’s reactivity with other substances.Applications De Recherche Scientifique
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs
- Application: This research focuses on the synthesis of Metal-Organic Frameworks (MOFs) using a similar compound as an organic linker .
- Method: The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM), powder X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements .
- Results: The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site .
-
Recent advances in the synthesis of imidazoles
- Application: This review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Method: The review discusses the bonds constructed during the formation of the imidazole .
- Results: These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
-
Synthesis and characterization of novel benzo[d][1,3]dioxole
- Application: This research reports the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit .
- Method: The newly synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .
- Results: The results were confirmed by single crystal X-ray crystallographic results and molecular .
-
Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs
- Application: This research focuses on the synthesis of Metal-Organic Frameworks (MOFs) using a similar compound as an organic linker .
- Method: The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM), powder X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements .
- Results: The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site .
-
Recent advances in the synthesis of imidazoles
- Application: This review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Method: The review discusses the bonds constructed during the formation of the imidazole .
- Results: These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
-
Synthesis and characterization of novel benzo[d][1,3]dioxole
- Application: This research reports the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit .
- Method: The newly synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .
- Results: The results were confirmed by single crystal X-ray crystallographic results and molecular .
-
Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs
- Application: This research focuses on the synthesis of Metal-Organic Frameworks (MOFs) using a similar compound as an organic linker .
- Method: The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM), powder X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements .
- Results: The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site .
-
Recent advances in the synthesis of imidazoles
- Application: This review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Method: The review discusses the bonds constructed during the formation of the imidazole .
- Results: These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
-
Synthesis and characterization of novel benzo[d][1,3]dioxole
- Application: This research reports the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit .
- Method: The newly synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .
- Results: The results were confirmed by single crystal X-ray crystallographic results and molecular .
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with its use. It includes information on safe handling and disposal of the compound.
Orientations Futures
This involves discussing potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or improve its synthesis.
Propriétés
IUPAC Name |
7-bromo-1,4-dihydro-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTHEGCZJQQBPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

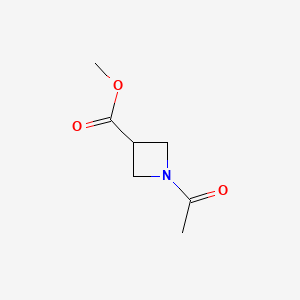
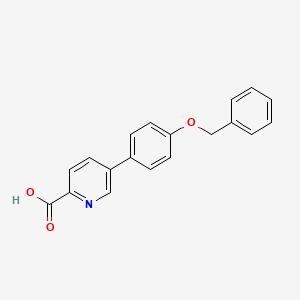
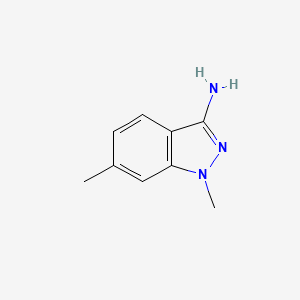
![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B567887.png)
![6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B567888.png)



![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)
![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)

